N,N-Diethyl-p-toluidine chemical properties and CAS number
N,N-Diethyl-p-toluidine chemical properties and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-toluidine, also known as 4-(diethylamino)toluene, is an aromatic organic compound belonging to the tertiary amine family. Its molecular structure features a benzene ring substituted with a methyl group and a diethylamino group at the para position. This compound serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its chemical properties, particularly its basicity and reactivity, make it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of N,N-Diethyl-p-toluidine, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of N,N-Diethyl-p-toluidine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| CAS Number | 613-48-9 | |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | |
| Appearance | Light orange to yellow to green clear liquid | |
| Boiling Point | 230 °C | |
| Flash Point | 102 °C | |
| Density (Specific Gravity at 20/20 °C) | 0.92 | |
| Refractive Index | 1.53 | |
| Solubility | Soluble in ether and alcohol. |
Synthesis of N,N-Diethyl-p-toluidine
N,N-Diethyl-p-toluidine can be synthesized through various methods, with the direct alkylation of p-toluidine being a common laboratory and industrial approach.
Synthesis via Direct Alkylation of p-Toluidine
A prevalent method for the synthesis of N,N-Diethyl-p-toluidine involves the direct N-alkylation of p-toluidine using an ethylating agent, such as ethyl bromide or ethyl iodide. To favor the formation of the tertiary amine over the secondary amine (N-ethyl-p-toluidine), a molar excess of the ethylating agent is typically employed. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a representative synthesis protocol are provided below.
Determination of Boiling Point (Capillary Method)
The boiling point of N,N-Diethyl-p-toluidine can be determined using the capillary method, a standard technique for small quantities of liquid.
Determination of Density
The density of N,N-Diethyl-p-toluidine can be determined by measuring the mass of a known volume of the liquid.
Determination of Solubility (Qualitative)
A qualitative assessment of solubility in various solvents can be performed to understand the polarity of N,N-Diethyl-p-toluidine.
Synthesis of N,N-Diethyl-p-toluidine (Adapted from a general procedure for N-alkylation of anilines)[2]
Disclaimer: This procedure should only be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
Materials:
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p-Toluidine
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Ethyl bromide
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10% Sodium hydroxide solution
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Diethyl ether
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Anhydrous potassium hydroxide flakes
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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In a round-bottom flask, combine p-toluidine (1.0 mole) and ethyl bromide (2.2 moles). Note: A molar excess of ethyl bromide is used to promote diethylation.
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Slowly add 10% sodium hydroxide solution (approximately 2.5 moles) to the reaction mixture while stirring.
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Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.
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After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 100 mL).
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Combine the organic extracts and wash with water (2 x 100 mL).
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Dry the ether solution over anhydrous potassium hydroxide flakes.
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Filter the drying agent and remove the diethyl ether by distillation.
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The crude N,N-Diethyl-p-toluidine is then purified by vacuum distillation.
Quantitative Analysis: Nonaqueous Titration
Due to the weakly basic nature of the aromatic amine, N,N-Diethyl-p-toluidine can be accurately quantified using a nonaqueous acid-base titration.[1][2][3][4] The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances its basicity, and is then titrated with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.[1][3][4]
Reagents:
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N,N-Diethyl-p-toluidine sample
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Glacial acetic acid (analytical grade)
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Standardized 0.1 N Perchloric acid in glacial acetic acid
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Crystal violet indicator solution
Procedure:
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Accurately weigh a sample of N,N-Diethyl-p-toluidine and dissolve it in glacial acetic acid.
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Add a few drops of crystal violet indicator solution. The solution will appear violet.
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Titrate with standardized 0.1 N perchloric acid until the color of the solution changes from violet to a blue-green endpoint.[4]
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A blank titration should be performed to account for any acidic or basic impurities in the solvent.
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The purity of the N,N-Diethyl-p-toluidine can be calculated from the volume of titrant consumed.
Safety and Handling
N,N-Diethyl-p-toluidine is toxic if swallowed, in contact with skin, or if inhaled. It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
N,N-Diethyl-p-toluidine is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via direct alkylation of p-toluidine is a robust method, and its purity can be reliably determined through nonaqueous titration. A thorough understanding of its properties, synthesis, and analytical methods is crucial for its effective and safe utilization in research and development, particularly in the fields of dye chemistry and pharmaceuticals.
